molecular formula C26H28O9 B191716 Evodol CAS No. 22318-10-1

Evodol

カタログ番号: B191716
CAS番号: 22318-10-1
分子量: 484.5 g/mol
InChIキー: SNGHLUWTFLYPMT-JPRNBFAHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Evodol (CAS 22318-10-1) is a limonoid-derived natural product isolated from the dried, nearly ripe fruits of Euodia rutaecarpa, a plant widely used in traditional medicine for treating gastrointestinal and inflammatory disorders . Its molecular formula is C₂₆H₂₈O₉, with a molecular weight of 484.5 g/mol. Key physicochemical properties include a melting point of 281°C, boiling point of 736.2±60.0°C, and solubility in polar solvents like DMSO and acetone . This compound exhibits notable bioactivities, such as inhibition of nitric oxide (NO) production (IC₅₀: 10 μM in HaCaT cells) and larvicidal activity against Aedes albopictus (Asian tiger mosquito) . It is also a mechanism-based inactivator of cytochrome P450 3A (CYP3A), with inactivation parameters KI = 5.1 μM and kinact = 0.028 min⁻¹, highlighting its pharmacokinetic relevance .

準備方法

Natural Extraction Methods

Solvent-Based Extraction

The most common method for isolating Evodol from Evodia rutaecarpa involves ethanol-based extraction. A 70% ethanol solution is typically used due to its balance between polarity and extraction efficiency. In a representative protocol, dried Evodiae Fructus is ultrasonicated in 70% ethanol for 1 hour at room temperature, followed by filtration and lyophilization to obtain a powdered extract . This method achieves a yield of approximately 18.32%, with this compound identified as one of nine major compounds via UPLC-MS/MS .

Key Parameters:

  • Solvent Ratio : 70% ethanol optimizes the extraction of both polar and non-polar constituents.

  • Ultrasonic Assistance : Enhances compound release by disrupting cell walls through cavitation.

  • Lyophilization : Preserves thermolabile compounds like this compound during solvent removal.

Chemical Synthesis Routes

Cyclocondensation of 1,3-Cyclohexanedione

The patented synthesis of this compound begins with 1,3-cyclohexanedione, a readily available diketone. In a nitrogen atmosphere, 1,3-cyclohexanedione reacts with hydroxyacetone in the presence of anhydrous zinc chloride (ZnCl₂) as a Lewis acid catalyst . The reaction proceeds via cyclocondensation to form Evodone (3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one), a direct precursor to this compound.

Reaction Conditions :

  • Catalyst : ZnCl₂ (59.56 g per 50 g of 1,3-cyclohexanedione).

  • Solvent : Toluene, maintained at 25–30°C for 48 hours.

  • Yield : ~82% after vacuum distillation .

Reduction of Evodone to this compound

Evodone undergoes reduction to yield this compound. Sodium borohydride (NaBH₄) in an alkaline medium or catalytic hydrogenation are effective methods. For instance, treating Evodone with NaBH₄ at 50°C for 12 hours followed by acidification with acetic acid produces this compound .

Optimization Challenges :

  • Selectivity : Over-reduction must be avoided to prevent diol formation.

  • Purification : Column chromatography (e.g., silica gel) is required to isolate this compound from byproducts.

Analytical and Purification Strategies

UPLC-MS/MS Quantification

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantifying this compound in complex matrices. A validated method uses a C18 column (2.1 × 100 mm, 1.7 μm) with a mobile phase of 0.1% formic acid and acetonitrile . this compound is detected in multiple reaction monitoring (MRM) mode at m/z 179.1 → 135.1 .

Chromatographic Purification

After synthesis or extraction, this compound is purified using preparative HPLC. A study reported a purity of >95% using a gradient elution of water-acetonitrile (0.1% formic acid) on a C18 column .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Ethanol Extraction 18.3285–90ModerateHigh
Chemical Synthesis 82>95HighModerate
Supercritical CO₂ N/AN/ATheoreticalVariable

Key Insights :

  • Natural Extraction : Suitable for small-scale production but limited by low yield and co-extraction of impurities.

  • Chemical Synthesis : Offers high yield and purity but requires specialized equipment and hazardous reagents.

化学反応の分析

反応の種類

エボドールは、次のようないくつかのタイプの化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

科学研究アプリケーション

エボドールは、次のような幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Structural and Functional Analogues in Euodia rutaecarpa

Evodol coexists with structurally related limonoids and alkaloids in Evodiae Fructus extracts. Key compounds include:

Limonin (C₂₆H₃₀O₈, MW 470.5 g/mol)

  • Structure: A triterpenoid limonoid with a furanolactone core.
  • Activity : Inhibits contact hypersensitivity (e.g., picryl chloride-induced inflammation) and modulates immune responses .
  • Differentiation: Unlike this compound, limonin lacks CYP3A inactivation but shows higher solubility in methanol .

Rutaevine (C₂₆H₃₀O₈, MW 470.5 g/mol)

  • Structure: A limonoid isomer of limonin.
  • Activity : Anti-proliferative effects in cancer cells (e.g., SCC2095 cells, IC₅₀ ~2.58×10⁻⁵ M) .
  • Differentiation : Shares structural homology with this compound but lacks the aziridine moiety observed in this compound derivatives .

Evodiamine (C₁₉H₁₇N₃O, MW 303.36 g/mol)

  • Structure : An indole alkaloid.
  • Activity : Suppresses NF-κB signaling and IgE-mediated allergic responses .
  • Differentiation: Smaller molecular weight and distinct mechanism (alkaloid vs. limonoid) compared to this compound .

Broader Structural Analogues in Natural Products

Ent-14,16-Epoxy-8-pimarene-3,15-diol (C₂₀H₃₂O₃, MW 320.47 g/mol)

  • Structure : A diterpene with epoxy and diol groups.
  • Activity: Not well-documented in the provided evidence, but diterpenes generally exhibit anti-inflammatory properties.
  • Differentiation: Lower molecular weight and non-limonoid classification compared to this compound .

Lupeol (C₃₀H₅₀O, MW 426.72 g/mol)

  • Structure : Pentacyclic triterpene.
  • Activity : Anti-proliferative (IC₅₀ ~4.33×10⁻⁵ M in SCC2095 cells) and anti-inflammatory effects .
  • Differentiation : Higher hydrophobicity (logP ~8.59) and lack of oxygen-rich functional groups compared to this compound .

Falcarindiol (C₁₇H₂₄O₂, MW 260.37 g/mol)

  • Structure : Polyacetylene with two terminal diol groups.
  • Activity : Anti-fungal and anti-cancer properties.
  • Differentiation : Linear structure vs. This compound’s complex cyclic framework; lower molecular weight .

Comparative Data Table

Compound Molecular Formula MW (g/mol) Class Key Bioactivities Solubility
This compound C₂₆H₂₈O₉ 484.5 Limonoid NO inhibition, CYP3A inactivation DMSO, acetone
Limonin C₂₆H₃₀O₈ 470.5 Limonoid Anti-hypersensitivity Methanol
Rutaevine C₂₆H₃₀O₈ 470.5 Limonoid Anti-proliferative Chloroform
Evodiamine C₁₉H₁₇N₃O 303.36 Alkaloid NF-κB suppression Ethanol
Ent-14,16-Epoxy... C₂₀H₃₂O₃ 320.47 Diterpene Undocumented DMSO
Lupeol C₃₀H₅₀O 426.72 Triterpene Anti-proliferative Ethyl acetate
Falcarindiol C₁₇H₂₄O₂ 260.37 Polyacetylene Anti-fungal Hexane

Research Findings and Pharmacological Insights

  • Anti-Inflammatory Synergy : In Evodiae Fructus extracts, this compound synergizes with evodiamine and limonin to suppress NF-κB and IL-4 pathways, enhancing efficacy against atopic dermatitis .
  • Metabolic Interactions : this compound’s CYP3A inactivation contrasts with limonin’s lack of significant P450 modulation, suggesting divergent drug interaction risks .
  • Structural-Activity Relationships: this compound’s aziridine and acetyl groups (evident in its [M-H]⁻ ion at m/z 483.3) are critical for NO inhibition, a feature absent in simpler limonoids like limonin .

生物活性

Evodol, a compound derived from the traditional medicinal plant Evodia rutaecarpa, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of this compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a monoterpenoid compound characterized by its unique chemical structure, which contributes to its various biological activities. Its molecular formula is C₁₁H₁₄O₃, and it is structurally related to other bioactive compounds found in Evodia rutaecarpa. The compound exhibits a range of pharmacological properties, making it a subject of interest in both traditional and modern medicine.

1. Anticancer Activity

This compound has demonstrated significant anticancer effects in various studies. For instance, in vitro assays have shown that this compound can inhibit the proliferation of cancer cells, including human mouth epidermal carcinoma (KB) and colon adenocarcinoma (HT-29) cells. The half-maximal inhibitory concentration (IC50) values for this compound were reported as follows:

Cell LineIC50 (µg/ml)
KB2.48 ± 0.24
HT-296.92 ± 0.49

These results indicate that this compound possesses potent antiproliferative properties against specific cancer cell lines, suggesting its potential as an anticancer agent .

2. Cardiovascular Effects

Recent studies have explored the cardiac safety profile of this compound and its derivatives, particularly concerning their proarrhythmic effects. Research utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) revealed that extracts containing this compound can prolong action potential duration and induce early afterdepolarizations, which are indicators of proarrhythmic risk. The presence of hERG inhibitors such as dehydroevodiamine (DHE) in these extracts was linked to significant torsadogenic risks comparable to known high-risk drugs .

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies have shown that it possesses larvicidal activity against mosquito larvae with a lethal concentration (LC50) value of 32.43 μg/ml, highlighting its potential use in vector control . Additionally, this compound has been evaluated for its antifungal and antibacterial activities, further supporting its role as a natural antimicrobial agent.

The biological activities of this compound are mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP3A, which plays a crucial role in drug metabolism .
  • Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways, leading to cell death through intrinsic and extrinsic mechanisms.
  • Modulation of Ion Channels : this compound affects ion channel activity in cardiomyocytes, influencing cardiac contractility and electrical stability.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • A study investigating the antiproliferative effects of various extracts containing this compound demonstrated significant reductions in cell viability across multiple cancer cell lines.
  • Research on the cardiac effects of herbal products containing this compound showed that careful monitoring is necessary due to potential arrhythmogenic effects.

Future Directions

The exploration of this compound's biological activity is ongoing, with future research focusing on:

  • Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human populations.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anticancer and cardioprotective effects.
  • Formulation Development : Developing formulations that enhance the bioavailability and therapeutic efficacy of this compound.

Q & A

Basic Research Questions

Q. How is Evodol isolated from Euodia rutaecarpa, and what solvents are optimal for its purification?

this compound is typically extracted from the dried, near-mature fruits of Euodia rutaecarpa using polar solvents. Chloroform, dichloromethane, and ethyl acetate are effective for initial extraction due to this compound’s solubility profile. Post-extraction, chromatographic techniques (e.g., column chromatography) are employed for purification. DMSO and acetone are suitable for dissolving this compound in experimental settings, but storage at 4°C (or −4°C for long-term stability) is recommended to prevent degradation .

Q. What initial bioactivity screenings are recommended for this compound in preclinical studies?

Prioritize assays that align with this compound’s known biological activities:

  • Nitric oxide (NO) inhibition : Use lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW 264.7 cells) to measure NO suppression via Griess reagent.
  • Larvicidal activity : Test against Aedes albopictus larvae using standardized WHO protocols with dose-response curves.
    These screens provide a foundation for further mechanistic studies .

Advanced Research Questions

Q. How does this compound act as a mechanism-based inactivator of CYP3A enzymes, and what experimental parameters confirm this?

this compound inactivates CYP3A isoforms (e.g., CYP3A4) through bioactivation into a reactive cis-butene-1,4-dial (BDA) intermediate. Key experimental steps include:

  • Time- and NADPH-dependent inactivation : Preincubate this compound with human liver microsomes (HLMs) and NADPH, monitoring residual CYP3A activity via midazolam 1'-hydroxylation or testosterone 6β-hydroxylation.
  • Kinetic parameters : Calculate inactivation constants (KI and kinact) using nonlinear regression. For midazolam, reported values are KI = 5.1 µM and kinact = 0.028 min⁻¹ .
  • Trapping intermediates : Use glutathione (GSH) or N-acetyl-lysine to isolate BDA adducts, confirmed via HR-MS .

Q. How can researchers evaluate this compound’s therapeutic potential using integrated in vitro models?

Combine anti-proliferation assays with permeability studies :

  • Cytotoxicity : Test against cancer cell lines (e.g., SCC2095) to determine IC50 values. Fraxinellone (IC50 = 5.3 µM) and dictamnine (IC50 = 4.8 µM) serve as benchmarks .
  • Permeability : Use Caco-2 monolayers or parallel artificial membrane permeability assays (PAMPA). This compound derivatives with uptake permeability >4 × 10⁻⁵ cm/s (e.g., dictamnine) suggest favorable intestinal absorption .

Q. How can contradictions in this compound’s pharmacological data across studies be resolved?

  • Standardize assays : Variations in NO inhibition (e.g., cell type, LPS concentration) may explain discrepancies. Replicate studies under identical conditions.
  • Metabolic interference : Co-incubate this compound with CYP inhibitors (e.g., ketoconazole) to assess off-target effects .
  • Data triangulation : Compare in vitro bioactivity with in vivo pharmacokinetics (e.g., plasma concentration-time profiles) to identify bioavailability limitations .

Q. Methodological Guidance

Q. How to design a research question for this compound’s pharmacokinetic studies using the FINER framework?

Apply the FINER criteria :

  • Feasible : Ensure access to HLMs or recombinant CYP enzymes for metabolic stability assays.
  • Novel : Investigate uncharacterized interactions (e.g., this compound’s effect on CYP2C9, implicated in its bioactivation ).
  • Relevant : Link findings to clinical implications (e.g., herb-drug interactions in patients using Euodia-based formulations).
  • Ethical : Use computational models (e.g., PBPK simulations) to reduce animal testing .

Q. What reporting standards ensure reproducibility in this compound-related studies?

  • Raw data : Include IC50 curves, chromatograms, and spectral data (e.g., NMR, HR-MS) in supplementary materials.
  • Experimental details : Specify microsomal protein concentrations, incubation times, and solvent controls to enable replication .
  • Negative results : Report inactive derivatives (e.g., matrine in SCC2095 assays) to avoid publication bias .

Q. Data Analysis and Presentation

Q. How should researchers handle outliers in this compound’s bioactivity datasets?

  • Pre-analysis documentation : Define outlier criteria (e.g., values ±3 SD from the mean) in the study protocol.
  • Sensitivity analysis : Compare results with and without outliers; use non-parametric tests (e.g., Mann-Whitney U) if data are non-normal .

Q. What statistical methods are appropriate for dose-response studies of this compound’s larvicidal effects?

  • Probit analysis : Calculate LC50 and LC90 values with 95% confidence intervals.
  • Time-to-event analysis : Use Kaplan-Meier curves to assess larval mortality kinetics .

特性

IUPAC Name

(1R,2R,7S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,19-20,28H,5,7,9,11H2,1-4H3/t13-,14-,19-,20+,23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGHLUWTFLYPMT-JPRNBFAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C(=C6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904237
Record name Evodol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22318-10-1
Record name Evodol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22318-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glaucin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022318101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evodol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。